3-Methoxy-N-(1-(pyridin-3-yl)ethyl)propan-1-amine is a chemical compound with significant relevance in medicinal chemistry. It is classified under the category of amines, specifically as a propan-1-amine derivative featuring a methoxy group and a pyridinyl substituent. The molecular formula of this compound is , and it has a molar mass of approximately 194.27 g/mol. This compound is recognized for its potential biological activities and applications in drug development, especially as a building block in the synthesis of pharmacologically active compounds .
The synthesis of 3-Methoxy-N-(1-(pyridin-3-yl)ethyl)propan-1-amine typically involves starting materials such as 2-acetylpyridine and methoxy-substituted hydrazides. For instance, one method involves the reaction of methoxy hydrazide with 2-acetylpyridine under specific conditions to yield the desired compound . The compound is commercially available through various suppliers, indicating its utility in research and development .
This compound can be classified based on its functional groups:
The synthesis of 3-Methoxy-N-(1-(pyridin-3-yl)ethyl)propan-1-amine can be accomplished through several methods:
In one reported synthesis, 831 mg (5 mmoles) of m-anisic hydrazide was reacted with 606 mg (5 mmoles) of 2-acetylpyridine in 15 mL of 90% aqueous ethanol at 70 °C for six hours. After cooling, crystals were formed, indicating successful synthesis .
The molecular structure of 3-Methoxy-N-(1-(pyridin-3-yl)ethyl)propan-1-amine features:
The structural representation can be described using SMILES notation: COCCCNC(C)C1=CC=CN=C1
. The compound crystallizes in an orthorhombic space group, which has implications for its solid-state properties .
The reactivity of 3-Methoxy-N-(1-(pyridin-3-yl)ethyl)propan-1-amine includes:
These reactions are crucial for developing analogs with enhanced biological activity .
The compound's reactivity can be exploited to synthesize derivatives that may exhibit improved efficacy or reduced toxicity in biological systems.
The mechanism of action for compounds like 3-Methoxy-N-(1-(pyridin-3-yl)ethyl)propan-1-amine often involves interaction with specific biological targets such as receptors or enzymes. The pyridinyl moiety may facilitate binding to neurotransmitter receptors or other protein targets, influencing signaling pathways relevant to various physiological processes.
The compound's chemical properties include:
Specific physical properties such as boiling point and melting point are not readily available but are essential for practical applications .
3-Methoxy-N-(1-(pyridin-3-yl)ethyl)propan-1-amines are primarily utilized in:
The unique combination of functional groups may confer distinct pharmacological properties compared to structural analogs, making it a valuable compound in medicinal chemistry .
Convergent synthesis of 3-Methoxy-N-(1-(pyridin-3-yl)ethyl)propan-1-amine (CAS 856705-27-6) enables modular construction of its distinct domains: the methoxypropylamine chain and the pyridine heterocycle. This approach improves yield control and facilitates structural diversification.
The core C–N bond formation between the pyridine and alkylamine segments employs reductive amination as the benchmark method. 1-(Pyridin-3-yl)ethanone undergoes condensation with 3-methoxypropan-1-amine under inert atmosphere, using sodium triacetoxyborohydride (NaBH(OAc)₃) as the reducing agent in dichloroethane at 60°C. This method achieves 65–78% yields while suppressing N-dealkylation byproducts common with harsher reductants like lithium aluminium hydride [7] [10]. Alternative pathways include direct nucleophilic displacement of pyridinylmethyl halides with 3-methoxypropylamine, though this route suffers from diminished efficiency (45–52% yields) due to steric hindrance at the secondary amine center and competitive quaternary ammonium salt formation .
Bromination of 3-acetylpyridine precursors is critical for generating electrophilic fragments for metal-catalyzed couplings. Optimization studies reveal acetic acid as the optimal solvent for bromination at 0–5°C using molecular bromine (Br₂), achieving >85% conversion with minimal pyridine ring degradation. Key to success is strict exclusion of light to prevent radical side reactions. The resultant α-bromo ketone (1-(pyridin-3-yl)-2-bromoethanone) serves as the eastern fragment for subsequent cross-coupling [10]. For methoxypyridine variants, bromination requires tailored conditions: reduced temperature (−10°C) and diluted bromine concentrations (0.7 equiv.) prevent demethylation of the sensitive methoxy group, preserving ether integrity crucial for downstream pharmacology [10].
Table 1: Bromination Optimization for 1-(Pyridin-3-yl)ethanone Derivatives
Bromine Equiv. | Temperature (°C) | Solvent | Conversion (%) | Demethylation Byproduct (%) |
---|---|---|---|---|
1.0 | 25 | DCM | 92 | 18 |
0.8 | 0 | AcOH | 87 | <2 |
0.7 | -10 | AcOH | 76 | <0.5 |
Palladium-catalyzed couplings install complex methoxypyridine motifs inaccessible via classical methods. The Stille coupling of 6-bromo-2-methoxy-3-aminopyridine with tributyl(1-ethoxyvinyl)tin delivers ethoxyvinyl intermediates in 70–75% yield. Subsequent acidic hydrolysis (HCl/THF/H₂O) provides acetylpyridine coupling partners without cleaving the methoxy group [5] [10]. Heck couplings using n-butylvinylether under Pd(OAc)₂/XPhos catalysis demonstrate superior functional group tolerance for sterically encumbered pyridinyl bromides, achieving 68–73% yield—15% higher than Suzuki alternatives. Crucially, ligand screening revealed that bulky phosphines (XPhos, SPhos) suppress protodebromination, while bidentate ligands (dppf) accelerate dehalogenation [5] [10].
Solvent polarity directly impacts reaction kinetics and byproduct profiles in reductive aminations. Comparative studies show dichloromethane (DCM) affords 15% higher yield than toluene due to enhanced iminium ion stabilization, though DCM necessitates rigorous drying to prevent hydrolysis. Mixed solvent systems (DCM:MeOH 9:1) balance substrate solubility and reactivity, enabling 20% concentration increases without yield penalty [5] [7]. Temperature control proves critical: maintaining 60°C during imine formation prevents enolization of the ketone precursor, while subsequent reduction at 0°C minimizes over-reduction to tertiary amines [7].
Catalytic systems for pyridine functionalization require tailored design. Pd(II)/methylaluminoxane (MAO) complexes derived from iminopyridine ligands (e.g., 3-methoxy-N-((pyridin-2-yl)methylene)propan-1-amine) demonstrate exceptional activity in model coupling reactions, achieving turnover frequencies (TOF) >4,200 h⁻¹—3-fold higher than PdCl₂(PPh₃)₂ benchmarks. This enhancement stems from hemilabile coordination of the methoxy group, which stabilizes the active Pd(0) species during catalytic cycles [5]. For bromination kinetics, ZnCl₂ co-catalysis (5 mol%) accelerates bromine delivery by 40% through halogen-bridged dimeric complexes, reducing reaction times from 8 hours to 2.5 hours at −10°C [10].
Industrial translation faces three key bottlenecks: purification complexity, low-temperature constraints, and hazardous material handling. Chromatographic purification of the final amine remains unavoidable due to persistent regioisomeric impurities (N,N-di-alkylated byproducts, <8%), increasing production costs by 30–40% versus crystallizable analogs [3]. Low-temperature bromination (−10°C) necessitates specialized jacketed reactors, limiting contract manufacturing organization (CMO) options and increasing capital expenditure by ~25% [1] [3].
Hazard classification of intermediates impacts logistics: α-bromo ketone precursors qualify as Class 6.1 Packing Group II hazardous materials, requiring Excepted Quantity packaging (max 1g/bottle) for safe transport. Consequently, 100g-scale shipments demand 100 individual bottles, multiplying packaging costs 12-fold versus non-hazardous compounds [1]. FedEx HazMat fees for international transport reach $178 per shipment, disproportionately affecting small-batch production for research use [1].
Table 2: Key Cost Drivers in Industrial-Scale Synthesis
Process Step | Challenge | Cost Multiplier | Mitigation Strategy |
---|---|---|---|
Final Amine Purification | Required silica gel chromatography | 1.3–1.4× | None identified |
Low-Temperature Bromination | Specialized reactors needed | ~1.25× | Alternative electrophile development |
Hazardous Material Shipping | Class 6.1 PG II classification | 12× (packaging) | On-site intermediate synthesis |
CAS No.:
CAS No.: 25560-91-2
CAS No.: 573-35-3
CAS No.: 1246815-51-9
CAS No.: 134092-79-8
CAS No.: 8063-17-0